2-Iodo-5-(trifluoromethyl)benzoyl chloride
Overview
Description
Scientific Research Applications
Synthesis and Functionalization
2-Iodo-5-(trifluoromethyl)benzoyl chloride serves as a versatile intermediate in the synthesis and functionalization of complex molecules. It has been utilized in reactions involving acylation of azaindoles, demonstrating its effectiveness in attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to specific positions on azaindoles under optimized conditions, showcasing its utility in the modification of heterocyclic compounds (Zhang et al., 2002).
Organic Synthesis
In organic synthesis, this compound is instrumental in facilitating the iridium-catalyzed reactions of aroyl chlorides with internal alkynes, leading to the production of substituted naphthalenes and anthracenes. This process highlights its role in the construction of polycyclic aromatic compounds through decarbonylation reactions, offering a pathway to generate structurally diverse naphthalene derivatives (Yasukawa et al., 2002).
Catalysis and Polymerization
The compound finds application in catalytic processes and polymerization reactions. For instance, it is used in Friedel–Crafts acylation reactions employing metal triflates in ionic liquids, demonstrating its effectiveness in aromatic electrophilic substitution reactions. Such applications underscore its potential in green chemistry and catalysis, facilitating efficient and environmentally friendly synthetic routes (Ross & Xiao, 2002).
Nanotechnology
In nanotechnology, this compound is involved in the functionalization of carbon nanotubes, indicating its utility in modifying nanomaterials for improved solubility and reactivity. This application is pivotal for the development of nanotechnology, where functionalized nanotubes can be used in a variety of fields, from materials science to electronics (Ying et al., 2003).
Corrosion Inhibition
Furthermore, derivatives of this compound have been explored for their corrosion inhibition properties, highlighting its relevance in materials science and engineering. This research suggests potential applications in protecting metals against corrosion, especially in acidic environments, thereby extending the lifespan and durability of metal components (Chafiq et al., 2020).
Safety and Hazards
“2-Iodo-5-(trifluoromethyl)benzoyl chloride” should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to wear personal protective equipment/face protection, ensure adequate ventilation, and do not get in eyes, on skin, or on clothing .
Properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3IO/c9-7(14)5-3-4(8(10,11)12)1-2-6(5)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVSLIGYAQBKAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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